molecular structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
molecular structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
An In-Depth Technical Guide to the Molecular Structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and physicochemical properties of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. As a bifunctional cyclic amine, this molecule incorporates key structural motifs—a cis-1,4-disubstituted cyclohexane ring, a primary amine, and a pyrrolidinomethyl group—that are of significant interest in medicinal chemistry and materials science. This document elucidates the compound's conformational preferences, which are critical for its interaction with biological targets, and outlines methodologies for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical scaffold.
Introduction: The Significance of a Bifunctional Scaffold
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a saturated heterocyclic compound featuring a cyclohexane core. The "cis" stereochemical designation indicates that the two functional groups, the aminomethyl and the pyrrolidinomethyl moieties, reside on the same face of the cyclohexane ring. This specific spatial arrangement imposes significant conformational constraints that dictate the molecule's three-dimensional shape, reactivity, and potential for intermolecular interactions.
Cyclic amines are foundational building blocks in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system and cardiovascular system.[1] The inclusion of both a primary amine and a tertiary amine within the same structure offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries. The pyrrolidine ring, a common motif in bioactive molecules, can enhance water solubility and modulate ligand-receptor binding.[2][3] Understanding the core structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is therefore essential for leveraging its potential in rational drug design and materials science.
Molecular Structure and Stereochemistry
A molecule's function is intrinsically linked to its structure. For a substituted cyclohexane, this is dominated by its conformational isomerism.
Chemical Identity
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Systematic IUPAC Name: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexan-1-amine
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Molecular Formula: C₁₁H₂₂N₂
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Molecular Weight: 182.31 g/mol
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Key Structural Features:
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A cyclohexane ring serving as the central scaffold.
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A primary amine (-NH₂) at the C1 position.
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A pyrrolidin-1-ylmethyl [-CH₂-N(CH₂)₄] group at the C4 position.
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A cis relative stereochemistry between the C1 and C4 substituents.
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Caption: 2D Structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.
Conformational Analysis: The Chair Equilibrium
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[4] In a 1,4-disubstituted cyclohexane, the two substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
For a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position (a,e or e,a).[4][5] These two conformations can interconvert through a process known as a "ring flip." However, the two flipped conformations are not energetically equivalent when the substituents are different.
The core principle governing conformational stability is the minimization of steric hindrance. Bulky substituents in the axial position experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[6] Therefore, the conformation where the larger substituent occupies the more spacious equatorial position is strongly favored.
In cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, the two substituents are:
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Amine group (-NH₂): Relatively small.
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Pyrrolidinomethyl group [-CH₂-N(CH₂)₄]: Significantly larger and more sterically demanding.
Consequently, the conformational equilibrium will overwhelmingly favor the chair form where the bulky pyrrolidinomethyl group is in the equatorial position, forcing the smaller amine group into the axial position.
Caption: Conformational equilibrium of the molecule. (Note: Images are placeholders).
Physicochemical Properties
The predicted physicochemical properties are summarized below. These values are crucial for applications in drug development, influencing factors like membrane permeability and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | (Calculated) |
| Molecular Weight | 182.31 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[7] |
| Predicted logP | 1.5 - 2.0 | (Estimated based on similar structures[7]) |
| Hydrogen Bond Donors | 1 (from -NH₂) | ChemScene[7] |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | ChemScene[7] |
| Basicity (pKa) | Primary Amine: ~10.6, Tertiary Amine: ~11.2 | (Estimated from cyclohexylamine[8] and pyrrolidine) |
Proposed Synthesis and Reactivity
Experimental Protocol: Proposed Reductive Amination Pathway
This protocol describes a potential two-step synthesis starting from 4-oxocyclohexanecarboxylic acid.
Step 1: Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanone
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Reaction Setup: To a solution of 4-oxocyclohexanecarboxylic acid (1 eq.) in methanol, add pyrrolidine (1.1 eq.).
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Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
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Workup: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. The intermediate acid is then subjected to a standard reduction (e.g., using LiAlH₄) to yield the target ketone.
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Purification: Purify the crude product via column chromatography on silica gel.
Step 2: Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
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Oximation: React the ketone from Step 1 with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the oxime intermediate. This method is effective for converting ketones to amines.[9]
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Hydrogenation: The resulting oxime is then hydrogenated to the primary amine. For achieving cis selectivity, a rhodium-on-carbon (Rh/C) catalyst can be employed under a hydrogen atmosphere, a method shown to be effective for producing cis-isomers of substituted cyclohexanes.[10]
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Purification: The final product is purified by recrystallization or column chromatography to yield the high-purity cis-isomer.
Caption: Proposed synthetic workflow for the target molecule.
Chemical Reactivity
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Primary Amine (-NH₂): This group is nucleophilic and will readily undergo acylation, alkylation, and condensation reactions. Its basicity allows for salt formation with acids.
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Tertiary Amine (Pyrrolidine): This nitrogen is also basic and can be protonated or alkylated to form a quaternary ammonium salt. Its accessibility is somewhat hindered by the adjacent cyclohexane ring.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral characteristics based on the molecule's structure.
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¹H NMR: The spectrum would be complex. Protons on the pyrrolidine ring would appear as multiplets around 2.5-3.0 ppm. The methylene bridge protons (-CH₂-) would likely be a singlet or doublet around 2.2-2.5 ppm. The cyclohexane ring protons would produce a series of complex, overlapping multiplets in the 1.0-2.0 ppm range. The proton on the carbon bearing the amine group (CH-NH₂) would be a distinct multiplet. The amine protons (-NH₂) would appear as a broad singlet.
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¹³C NMR: Approximately 9-10 distinct carbon signals would be expected, accounting for the symmetry of the pyrrolidine ring. Carbons adjacent to nitrogen atoms would be deshielded, appearing further downfield (40-60 ppm). The remaining aliphatic carbons of the cyclohexane and pyrrolidine rings would appear upfield (20-40 ppm).
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 182. Key fragmentation patterns would include the loss of the pyrrolidine ring or cleavage at the C-C bond between the cyclohexane ring and the methylene bridge, leading to characteristic fragment ions.
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Infrared (IR) Spectroscopy: Key vibrational bands would include:
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N-H stretch: A medium-intensity, broad absorption around 3300-3400 cm⁻¹ (characteristic of a primary amine).
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C-H stretch: Strong absorptions just below 3000 cm⁻¹ (aliphatic C-H).
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N-H bend: A medium absorption around 1600 cm⁻¹.
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C-N stretch: Absorptions in the 1100-1250 cm⁻¹ region.
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Significance and Potential Applications
The structural framework of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine makes it a highly valuable scaffold in drug discovery.
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CNS-Active Agents: The lipophilic cyclohexane core combined with basic nitrogen centers is a common feature in molecules designed to cross the blood-brain barrier. The trans-isomer of a related compound has been investigated for potential neuropharmacological activity, including the modulation of NMDA receptors and potential antidepressant effects.[11]
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Chiral Building Block: The defined cis stereochemistry is critical for creating molecules with high specificity for biological targets like enzymes or receptors, which are themselves chiral.[1] This control over the three-dimensional structure can lead to drugs with improved efficacy and reduced off-target side effects.
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Ligand Development: The two distinct amine functionalities can serve as coordination sites for metal ions, suggesting applications in catalysis or the development of imaging agents.
Conclusion
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a structurally well-defined molecule whose properties are dominated by the stereochemistry of its cis-1,4-disubstituted cyclohexane core. Its conformational preference for placing the bulky pyrrolidinomethyl group in the equatorial position is a key determinant of its overall three-dimensional structure. This guide has provided a detailed analysis of its structure, proposed a viable synthetic pathway based on established chemical principles, and outlined its potential as a versatile building block for the development of novel therapeutics and advanced materials. The insights presented herein offer a solid foundation for researchers aiming to exploit the unique chemical architecture of this compound.
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Exploring the Versatility of cis 4 Methylcyclohexanamine in Chemical Synthesis. (2026). Medium. [Link]
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Setoguchi, M., et al. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility. Bioorganic & Medicinal Chemistry, 21(1), 42-61. [Link]
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Functionalized Pyrrolidines Inhibit r-Mannosidase Activity and Growth of Human Glioblastoma and Melanoma Cells. (2008). Journal of Medicinal Chemistry, 51(5), 1402-1414. [Link]
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Cyclohexylamine. Wikipedia. [Link]
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